methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
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Overview
Description
LSM-4386 is a limonoid.
Scientific Research Applications
Synthesis and Derivative Formation
Stereoselective Synthesis : The compound has been used in stereoselective synthesis, which is crucial for creating specific configurations of molecules. This includes the synthesis of 8-oxabicyclo[3.2.1]octane derivatives and their transformation into various complex structures for further research in organic chemistry (Gerber & Vogel, 2001).
Formation of Novel Carbasugar Derivatives : Enzymatic methods have been employed to create carbasugar derivatives from this compound. This approach illustrates the compound’s utility in synthesizing bioactive molecules (Gümüş & Tanyeli, 2010).
Catalytic Hydrogenation Studies : The compound is involved in studies of catalytic hydrogenation, which can lead to various transformation products, highlighting its versatility in chemical synthesis (Sukhorukov et al., 2008).
Exploratory Chemistry in Mono-adducts : The compound aids in the exploration of chemical reactions, such as the Diels-Alder reactivity, providing insights into complex organic synthesis pathways (Ancerewicz, Vogel, & Schenk, 1996).
Biological Activity and Biosynthesis
Cytotoxicity Studies : Certain derivatives of this compound have shown evidence of cancer-cell-growth inhibition, emphasizing its potential in medicinal chemistry (Meilert, Pettit, & Vogel, 2004).
Biosynthesis Research : Studies involving isotopically labeled precursors have explored the biosynthetic pathways of related compounds, contributing to our understanding of natural product synthesis (Li et al., 2007).
Biological Activity Evaluation : The compound's derivatives have been assessed for cytotoxicity against cancer cell lines and bacteria, demonstrating its relevance in the development of potential therapeutic agents (Phutdhawong et al., 2019).
Properties
Molecular Formula |
C29H36O8 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19?,21+,25+,26+,28-,29-/m1/s1 |
InChI Key |
YOTCKRFNSMJTGD-PSWUJVJRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Canonical SMILES |
CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5 |
Synonyms |
fissinolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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